molecular formula C20H23NO4S2 B1640102 benzyl N-[(2R)-4-[dimethyl(oxo)-λ6-sulfanylidene]-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate

benzyl N-[(2R)-4-[dimethyl(oxo)-λ6-sulfanylidene]-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate

Cat. No.: B1640102
M. Wt: 405.5 g/mol
InChI Key: YDHFBDYMCGOMSW-SFHVURJKSA-N
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Description

(Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the (Methyl(oxo)sulfonio)methane moiety: This step typically involves the reaction of dimethyl sulfoxide with a methylating agent under controlled temperature and pH conditions.

    Introduction of the ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide moiety: This step involves the coupling of the (Methyl(oxo)sulfonio)methane intermediate with the ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide precursor using a suitable coupling reagent such as dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or carbon centers, depending on the reaction conditions and the nucleophile used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Reduced sulfur-containing compounds

    Substitution products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, (Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of (Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • (Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide
  • (Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-2-ide
  • (Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-3-ide

Uniqueness

The uniqueness of (Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H23NO4S2

Molecular Weight

405.5 g/mol

IUPAC Name

benzyl N-[(2R)-4-[dimethyl(oxo)-λ6-sulfanylidene]-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate

InChI

InChI=1S/C20H23NO4S2/c1-27(2,24)15-19(22)18(14-26-17-11-7-4-8-12-17)21-20(23)25-13-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H,21,23)/t18-/m0/s1

InChI Key

YDHFBDYMCGOMSW-SFHVURJKSA-N

Isomeric SMILES

CS(=CC(=O)[C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)(=O)C

SMILES

CS(=CC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)(=O)C

Canonical SMILES

CS(=CC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)(=O)C

Origin of Product

United States

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